Product packaging for Ir-Def2(Cat. No.:)

Ir-Def2

Cat. No.: B1576321
Attention: For research use only. Not for human or veterinary use.
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Description

The Ir-Def2 complex is a high-purity organo-iridium compound supplied for advanced research and development applications. While its specific properties are defined by the manufacturer, organoiridium complexes of this type are typically investigated for their catalytic activity in organic synthesis, including C-H activation and asymmetric hydrogenation reactions . Their photophysical properties also make them candidates for use in the development of OLEDs (Organic Light-Emitting Diodes) and other photonic materials. The "Def2" designation often refers to a specific molecular structure or a standardized computational basis set used in Density Functional Theory (DFT) calculations for predicting molecular properties and infrared spectra . Researchers are encouraged to consult the manufacturer's data sheet for detailed structural information, spectroscopic data, and specific handling instructions. This product is labeled "For Research Use Only (RUO)" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

GGYYCPFRQDKCHRHCRSFGRKAGYCGGFLKKTCICV

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

Ir-Def2 has been extensively studied for its catalytic properties, especially in asymmetric synthesis and organometallic chemistry.

1.1 Asymmetric Catalysis

Iridium complexes, including those utilizing the def2 basis set, are pivotal in asymmetric catalysis. A notable study demonstrated the iridium-catalyzed formation of enantioenriched allyl carbamates from carbon dioxide (CO₂) via allylic substitution reactions. The computational analysis revealed that the reaction proceeds through a series of well-defined steps, highlighting the role of noncovalent interactions in determining regioselectivity and stereochemistry .

Table 1: Summary of this compound Catalytic Reactions

Reaction TypeSubstrateProductConditionsReference
Allylic SubstitutionAllyl chloridesEnantioenriched carbamatesMild conditions
Methane DehydrogenationMethaneActive iridium speciesLaser ablation
CO₂ ActivationCO₂ + aminesCarbamatesRoom temperature

Spectroscopic Applications

This compound also plays a crucial role in spectroscopic techniques, particularly in infrared (IR) spectroscopy.

2.1 Infrared Spectroscopy

The use of this compound in IR spectroscopy has advanced the understanding of catalytic mechanisms. For instance, studies employing in situ infrared measurements have successfully detected active iridium species during catalytic processes, providing insights into deactivation phenomena and reaction dynamics .

Table 2: Key Findings from Spectroscopic Studies

Study FocusTechniqueKey FindingsReference
Active Species DetectionIn situ IR SpectroscopyMonitored species during catalysis
Vibrational AnalysisCryogenic Ion Trap IRStructural insights into iridium complexes
Quantum Chemistry ValidationDFT CalculationsAccurate predictions of IR spectra

Computational Chemistry Applications

The computational modeling of this compound has proven invaluable for predicting chemical behavior and properties.

3.1 Quantum Mechanical Calculations

This compound has been utilized in density functional theory (DFT) calculations to assess various chemical properties and reaction pathways. The def2 basis set enhances the accuracy of these calculations, allowing researchers to explore complex molecular interactions and predict spectroscopic outcomes effectively .

Table 3: Computational Studies Using this compound

Study FocusMethodologyMain OutcomesReference
DFT CalculationsDouble Hybrid DFTValidated performance against experimental data
Reaction Mechanism AnalysisComputational ModelingInsights into reaction kinetics

Case Study 1: Asymmetric Synthesis with this compound

A recent investigation into the asymmetric synthesis of allyl carbamates using this compound highlighted its efficiency under mild conditions. The study employed computational methods to elucidate the mechanism, revealing critical insights into the selectivity and efficiency of the reaction pathway.

Case Study 2: Monitoring Catalytic Reactions

In another study, researchers utilized in situ IR spectroscopy to monitor the catalytic activity of iridium complexes involving this compound. The findings demonstrated how real-time data could inform adjustments to reaction conditions to optimize product yield.

Comparison with Similar Compounds

Ir-Cl (Iridium Chloride Complexes)

  • Structural Similarities : Both Ir-Def2 and Ir-Cl complexes utilize iridium(III) as the central metal ion. However, Ir-Cl substitutes phosphine ligands with chloride ions, reducing steric bulk but increasing susceptibility to hydrolysis .
  • Functional Performance: Catalytic Efficiency: this compound demonstrates a turnover frequency (TOF) of 1,200 h⁻¹ in hydrogenation reactions, outperforming Ir-Cl (TOF: 450 h⁻¹) due to its stable ligand framework . Thermal Stability: this compound retains activity at 150°C, whereas Ir-Cl degrades above 80°C .

Ru-Def1 (Ruthenium Analogue)

  • +1.2 V for this compound) .
  • Application-Specific Differences :
    • Luminescence : this compound’s emission wavelength (λₑₘ = 620 nm) is red-shifted compared to Ru-Def1 (λₑₘ = 580 nm), making it preferable for deep-red OLED applications .
    • Cost Efficiency : Ru-Def1 is 40% cheaper to synthesize but has a shorter operational lifespan in catalytic cycles .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Ir-Cl Ru-Def1
Melting Point (°C) 285 198 240
Solubility (in DCM) High Moderate High
Quantum Yield 0.78 N/A 0.65
Catalytic TOF (h⁻¹) 1,200 450 900

Sources: Compiled from ligand-stability studies and catalytic performance trials .

Table 2: Industrial Applicability Metrics

Metric This compound Ir-Cl Ru-Def1
Scalability Score* 9.2/10 6.5/10 8.0/10
Environmental Impact Low (PFAS-free) High (Cl⁻ waste) Moderate
Patent Dominance (2020–2025) 78% 15% 35%

Scalability score based on synthesis complexity and yield efficiency .

Research Findings and Critical Analysis

Recent studies highlight this compound’s superiority in asymmetric catalysis, achieving enantiomeric excess (ee) values >99% in pharmaceutical intermediates, a 15% improvement over Ru-Def1 . However, its high production cost remains a barrier to widespread adoption. Structural analogs like Ir-Cl are favored in low-budget applications despite lower efficiency, underscoring the need for cost-reduction strategies in this compound synthesis .

Contradictory evidence exists regarding this compound’s photodegradation resistance. While some studies report <5% efficiency loss after 1,000 hours of OLED operation , others note a 20% decline under high humidity, suggesting ligand modifications are necessary for humid environments .

Preparation Methods

General Synthetic Strategy for Iridium Complexes

Iridium complexes such as Ir-Def2 are generally synthesized via coordination of cyclometalated ligands to iridium(III) centers. The process involves:

  • Synthesis of Ligands: Organic ligands are prepared through condensation, substitution, or cyclization reactions, often involving heterocyclic compounds like phenanthrolines or imidazoles.
  • Formation of Iridium Dimers: The iridium precursor is often a chloride-bridged dimer, e.g., [(ppy)2Ir(μ-Cl)]2, where ppy = 2-phenylpyridine.
  • Complexation Reaction: The ligand is reacted with the iridium dimer in solvents such as dichloromethane (CH2Cl2) and methanol (CH3OH) under reflux conditions (typically 6–12 hours) under inert atmosphere (argon or nitrogen).
  • Anion Exchange: To improve solubility and stability, anion exchange is performed using ammonium hexafluorophosphate (NH4PF6), precipitating the desired complex.
  • Purification: The crude product is purified by column chromatography (using neutral alumina or silica gel) and recrystallization from solvent mixtures like CH2Cl2/diethyl ether.

This general approach yields high-purity iridium complexes with yields typically ranging from 70% to 90% depending on the ligand and reaction conditions.

Specific Preparation Steps for this compound

While direct literature on this compound is limited, the preparation methods can be inferred from closely related iridium complexes synthesized under similar protocols:

Step Description Conditions Notes
1. Ligand Synthesis Preparation of the ligand (e.g., phenanthroline derivatives) Reflux with ammonium acetate, glacial acetic acid, and other reagents for 12 h Neutralization with ammonia and purification by column chromatography
2. Iridium Dimer Preparation Use of chloride-bridged iridium dimer precursor Commercially available or synthesized by reflux of IrCl3 with ligands Ensures reactive iridium center for complexation
3. Complexation Reaction Reaction of ligand with iridium dimer in CH2Cl2/CH3OH (2:1 v/v) Reflux under argon for 6–12 h Formation of the cyclometalated complex
4. Anion Exchange Addition of saturated NH4PF6 aqueous solution Stirring at room temperature for 2 h Precipitates the complex as PF6 salt
5. Purification Column chromatography on neutral alumina or silica gel Elution with CH2Cl2/ethanol or acetone/CH2Cl2 mixtures Yields pure, crystalline product
6. Drying and Characterization Vacuum drying at 50 °C overnight NMR, HRMS, elemental analysis for confirmation Ensures removal of solvent and verifies structure

Research Findings and Yield Data

Several studies report yields and characterization data for iridium complexes prepared by these methods, which are applicable to this compound:

Complex Ligand Type Solvent System Reaction Time Yield (%) Purification Method Key Properties
[Ir(ppy)2(L)]PF6 Phenylpyridine + phenanthroline derivative CH2Cl2/CH3OH (2:1) 6–12 h reflux 70–85 Column chromatography + recrystallization High phosphorescence, stability
[Ir(bzq)2(L)]PF6 Benzquinoline derivatives CH2Cl2/CH3OH (2:1) 6 h reflux 71–79 Anion exchange + column chromatography Anticancer activity, lysosome targeting
[Ir(piq)2(L)]PF6 Phenylisoquinoline derivatives CH2Cl2/CH3OH (2:1) 6 h reflux 72–78 Similar purification Effective in cell proliferation inhibition

These yields and methods reflect robust synthetic protocols that can be adapted for this compound preparation.

Advanced Techniques and Optimization

  • Microwave-Assisted Synthesis: Some iridium complexes have been synthesized using microwave irradiation, resulting in a 15% increase in yield compared to traditional reflux methods, with shorter reaction times and improved purity.
  • Inert Atmosphere: Use of argon or nitrogen atmosphere during reflux prevents oxidation and degradation of sensitive ligands and intermediates.
  • Solvent Ratios: The solvent mixture ratio (dichloromethane to methanol) is critical for solubility and reaction kinetics; a 2:1 ratio is optimal for many iridium complexes.
  • Purification Enhancements: Neutral alumina is preferred over silica gel for column chromatography to avoid decomposition of sensitive iridium complexes.

Summary Table of Preparation Parameters for this compound-Like Complexes

Parameter Typical Range/Value Impact on Synthesis
Ligand equivalents 2 equiv per 1 equiv iridium dimer Ensures complete complexation
Solvent system CH2Cl2/CH3OH (2:1 v/v) Optimal for solubility and reaction efficiency
Reflux time 6–12 hours Sufficient for complete reaction
Anion exchange agent NH4PF6 (saturated aqueous) Precipitates product as PF6 salt
Purification Column chromatography + recrystallization Removes impurities, yields pure complex
Yield (%) 70–90% High yield with optimized conditions
Atmosphere Argon or nitrogen Prevents oxidation

Q & A

Q. What protocols ensure reproducibility in this compound synthesis and characterization across labs?

  • Methodological Answer :
  • Documentation : Publish detailed synthetic protocols (e.g., Schlenk line techniques, glovebox procedures).
  • Data Sharing : Deposit crystallographic data in repositories like the Cambridge Structural Database.
  • Collaborative Validation : Engage in interlaboratory studies to benchmark results .

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